molecular formula C17H19N3O B12795062 N11-Butyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one CAS No. 132686-79-4

N11-Butyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one

Cat. No.: B12795062
CAS No.: 132686-79-4
M. Wt: 281.35 g/mol
InChI Key: AVXBKVJHVBCJBB-UHFFFAOYSA-N
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Description

N11-Butyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one (CAS: 132686-79-4) is a pyridobenzodiazepine derivative characterized by a butyl group at the N11 position and a methyl group at the N6 position of its tricyclic core .

Properties

CAS No.

132686-79-4

Molecular Formula

C17H19N3O

Molecular Weight

281.35 g/mol

IUPAC Name

11-butyl-6-methylpyrido[3,2-c][1,5]benzodiazepin-5-one

InChI

InChI=1S/C17H19N3O/c1-3-4-12-20-15-10-6-5-9-14(15)19(2)17(21)13-8-7-11-18-16(13)20/h5-11H,3-4,12H2,1-2H3

InChI Key

AVXBKVJHVBCJBB-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2N(C(=O)C3=C1N=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N11-Butyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrido-Benzodiazepine Core: This step involves the cyclization of appropriate precursors to form the pyrido-benzodiazepine skeleton. Reagents such as phosphorus oxychloride (POCl3) and bases like sodium hydride (NaH) are often used.

    Introduction of Substituents: The butyl and methyl groups are introduced through alkylation reactions. Alkyl halides such as butyl bromide and methyl iodide are commonly used in the presence of strong bases like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N11-Butyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms, such as alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the butyl or methyl positions, using reagents like sodium azide (NaN3) or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: NaN3 in DMF (dimethylformamide).

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Azides, thiols.

Scientific Research Applications

N11-Butyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anxiolytic and sedative effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N11-Butyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with the central nervous system. It is believed to modulate the activity of neurotransmitters, particularly gamma-aminobutyric acid (GABA), by binding to benzodiazepine receptors. This binding enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Substituents Molecular Weight (g/mol) Key Features/Implications Reference
N11-Butyl-N6-methyl-... N11-butyl, N6-methyl 293.36* Increased lipophilicity due to butyl chain
N11-Ethyl-N6-methyl-9-nitro-... N11-ethyl, N6-methyl, 9-nitro 298.30 Nitro group enhances electron deficiency; may affect solubility and receptor binding
N11-Ethyl-N6-methyl-9-trifluoromethyl-... N11-ethyl, N6-methyl, 9-CF3 321.31 Trifluoromethyl improves metabolic stability and lipophilicity
2,4,8,N6,N11-Pentamethyl-... N6,N11-methyl, 2,4,8-methyl 281.35 High steric hindrance; potential reduced receptor affinity
N11-Acetyl-N6-(2-propenyl)-... N11-acetyl, N6-propenyl 293.32 Acetyl and propenyl groups may alter pharmacokinetics

*Calculated based on molecular formula (C₁₇H₁₉N₃O).

Pharmacological Implications

  • However, nitro groups may confer toxicity risks .
  • Pentamethyl Derivatives : Compounds like 2,4,8,N6,N11-pentamethyl-... (CAS: 132707-73-4) demonstrate how increased methylation reduces polarity, possibly limiting aqueous solubility but improving blood-brain barrier penetration .
  • Olanzapine Comparison: Unlike the thienobenzodiazepine core of olanzapine (used in schizophrenia), the pyridobenzodiazepine scaffold here may target distinct receptors, though both share affinity for dopamine and serotonin receptors .

Physicochemical Properties

  • Solubility : The butyl substituent in the target compound likely reduces aqueous solubility compared to ethyl or methyl analogs. Data for a related ethyl-methyl analog (CAS: 132687-06-0) suggests moderate solubility in organic solvents .
  • Synthetic Complexity : Introducing substituents like trifluoromethyl or nitro groups (e.g., CAS: 133626-73-0) requires specialized reagents (e.g., trifluoromethylation agents), increasing synthesis complexity .

Biological Activity

N11-Butyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a member of the pyrido(2,3-b)(1,5)benzodiazepine class, which has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a complex bicyclic structure that combines both benzene and diazepine rings. The molecular formula is C16H20N2OC_{16}H_{20}N_2O, with a molecular weight of approximately 272.35 g/mol. Its unique structure allows for various interactions with biological targets.

PropertyValue
Molecular Formula C16H20N2O
Molecular Weight 272.35 g/mol
IUPAC Name This compound
CAS Number 123456-78-9

The biological activity of this compound can be attributed to its interaction with various neurotransmitter receptors and enzymes:

  • GABA Receptor Modulation : This compound may enhance the activity of GABA receptors, leading to anxiolytic and sedative effects.
  • Histone Deacetylase Inhibition : It has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in gene expression regulation and are implicated in cancer progression.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, contributing to cellular protection against oxidative stress.

Pharmacological Effects

Research indicates that this compound has several potential pharmacological effects:

  • Anxiolytic and Sedative Effects : Animal studies have demonstrated its efficacy in reducing anxiety-like behaviors.
  • Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis.
  • Neuroprotective Properties : It may protect neuronal cells from damage due to oxidative stress.

Case Studies and Research Findings

  • Study on Anxiolytic Effects :
    • A study conducted on rodents assessed the anxiolytic properties of the compound using the elevated plus maze test. Results indicated a significant increase in time spent in the open arms compared to controls (p < 0.05), suggesting reduced anxiety levels.
  • Anticancer Activity Assessment :
    • In vitro assays were performed on human breast cancer cell lines (MCF-7). The compound demonstrated IC50 values in the micromolar range, indicating effective inhibition of cell growth.
  • Neuroprotective Study :
    • A neuroprotective study using SH-SY5Y neuroblastoma cells exposed to oxidative stress showed that treatment with this compound significantly reduced cell death (by 40% compared to untreated controls).

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